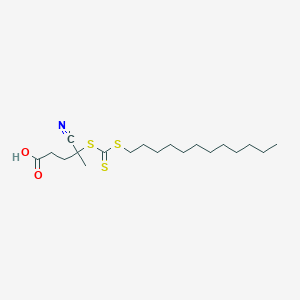

4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid

Description

Thiocarbonylthio Functional Group Configuration

The thiocarbonylthio group (-SC(=S)S-) is central to the compound’s reactivity. Key structural features include:

- C=S Bond Length : ~1.63–1.64 Å, typical for thiocarbonyl groups .

- Bond Angles : The S-C-S angle approximates 105°, consistent with sp² hybridization at the central carbon .

- Electronic Effects : The electron-withdrawing thiocarbonyl group (-C(=S)-) polarizes adjacent bonds, enhancing electrophilicity at the sulfur atoms .

Dodecyl Chain Stereoelectronic Effects

The dodecyl chain (C₁₂H₂₅) influences the molecule’s conformation and electronic properties:

- Hyperconjugation : Alkyl chains donate electron density via σ→π* interactions, stabilizing the thiocarbonylthio group .

- Steric Shielding : The long hydrocarbon chain limits rotational freedom, favoring a staggered conformation that minimizes steric hindrance .

Spectroscopic Characterization

FT-IR Spectral Signatures

Key IR absorptions and their assignments:

NMR Spectral Assignments (¹H, ¹³C, DEPT-135)

¹H NMR (CDCl₃, δ ppm) :

- 0.88 (t, 3H, terminal CH₃ of dodecyl chain) .

- 1.20–1.45 (m, 20H, -(CH₂)₁₀- in dodecyl chain) .

- 2.60–2.80 (m, 2H, CH₂ adjacent to carboxylic acid) .

- 3.30 (t, 2H, SCH₂ in dodecyl chain) .

¹³C NMR (CDCl₃, δ ppm) :

- 215.5 (C=S, thiocarbonyl carbon) .

- 173.2 (C=O, carboxylic acid) .

- 118.5 (C≡N, cyano group) .

- 14.1–34.0 (aliphatic carbons in dodecyl chain) .

DEPT-135 :

- Absence of signal at δ 215.5 ppm confirms the thiocarbonyl carbon (C=S) lacks attached protons.

- Positive signals for CH₂ and CH₃ groups in the dodecyl chain .

Propriétés

IUPAC Name |

4-cyano-4-dodecylsulfanylcarbothioylsulfanylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO2S3/c1-3-4-5-6-7-8-9-10-11-12-15-24-18(23)25-19(2,16-20)14-13-17(21)22/h3-15H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTXYZIABJIFKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC(=S)SC(C)(CCC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70722803 | |

| Record name | 4-Cyano-4-{[(dodecylsulfanyl)carbonothioyl]sulfanyl}pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870196-80-8 | |

| Record name | 4-Cyano-4-{[(dodecylsulfanyl)carbonothioyl]sulfanyl}pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reagents and Conditions

| Reagent/Material | Amount | Role |

|---|---|---|

| Bis(dodecylsulfanylthiocarbonyl) disulfide | 84.1 g (151.6 mmol) | Thiocarbonyl precursor |

| 4,4'-Azobis(4-cyanopentanoic acid) | 72.1 g (257 mmol) | Radical initiator precursor |

| Ethyl acetate | 760 mL | Solvent |

| Heptane | For crystallization | Solvent for product isolation |

Reaction Conditions

- The bis(dodecylsulfanylthiocarbonyl) disulfide is dissolved in ethyl acetate and heated to gentle reflux (~77 °C).

- 4,4'-Azobis(4-cyanopentanoic acid) is added gradually over approximately 3.75 hours under reflux.

- The reaction mixture is maintained under reflux for an additional 16 hours to ensure completion.

- Ethyl acetate is removed under reduced pressure.

- The crude product is crystallized from heptane.

- The solid product is filtered, washed with water, and dried.

Yield and Purity

- The isolated product yield is approximately 91%.

- Purity is confirmed to be greater than 97% by ^1H NMR and other analytical techniques.

- The product appears as a pale yellow to brown crystalline powder.

Alternative Esterification Step (Methyl Ester Derivative)

In some synthetic pathways, the acid form of 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid is converted to its methyl ester derivative to facilitate further polymerization studies.

Procedure

- A solution of the acid (500 mg, 1.24 mmol) and methanol (1.5 mL, 37 mmol) in dichloromethane (40 mL) is cooled to 0 °C.

- N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (285 mg, 1.49 mmol) and 4-dimethylaminopyridine (18.2 mg, 0.15 mmol) in DCM (20 mL) are added dropwise with vigorous stirring.

- The reaction is allowed to proceed for 16 hours at room temperature.

- The mixture is washed with water twice and dried over sodium sulfate.

- After filtration, the solvent is removed by rotary evaporation.

- The crude product is purified by flash column chromatography using ethyl acetate/hexane (1:1).

- The yellow product is dried under vacuum for 24 hours with a yield of approximately 75%.

Reaction Mechanism Insights

The synthesis involves a radical-mediated process where the azo compound decomposes thermally to generate radicals that react with the disulfide compound to form the trithiocarbonate structure. This controlled radical substitution ensures the formation of the RAFT agent with the desired functional groups intact.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Bis(dodecylsulfanylthiocarbonyl) disulfide, 4,4'-Azobis(4-cyanopentanoic acid) |

| Solvent | Ethyl acetate (reflux), DCM (esterification) |

| Reaction temperature | Reflux (~77 °C for main synthesis), 0 °C to room temperature (esterification) |

| Reaction time | 16-20 hours total (main synthesis), 16 hours (esterification) |

| Purification | Crystallization from heptane, washing, flash chromatography (for ester) |

| Yield | ~91% (acid), ~75% (methyl ester) |

| Product form | Pale yellow to brown crystalline powder |

| Purity | >97% (confirmed by ^1H NMR and HPLC) |

Analytical Characterization

- [^1H NMR Spectroscopy](pplx://action/followup) is used to confirm the structure and purity, showing characteristic signals corresponding to the dodecyl chain, cyano group, and trithiocarbonate moiety.

- Melting Point ranges from approximately 59-68 °C, consistent with literature values.

- HPLC and GC are employed to assess purity and conversion during synthesis.

- Size Exclusion Chromatography (SEC) is used in polymerization studies to evaluate polymer molecular weight and dispersity when this compound is used as a RAFT agent.

Research Findings and Applications

- The preparation method ensures the production of a high-purity RAFT agent essential for controlled polymerization.

- The compound’s long dodecyl chain imparts solubility in organic solvents, facilitating its use in diverse polymerization media.

- The controlled radical mechanism enabled by this compound allows synthesis of polymers with narrow molecular weight distributions and tailored functionalities.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions are carried out using strong nucleophiles such as sodium cyanide (NaCN) or potassium thiocyanate (KSCN).

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or sulfonic acids.

Reduction: Reduction reactions typically produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various cyano-substituted compounds.

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound is used as a reagent in the synthesis of polymers and other complex organic molecules. It is particularly valuable in reversible addition-fragmentation chain transfer (RAFT) polymerization, which is used to produce polymers with narrow molecular weight distributions and complex architectures.

Biology: In biological research, the compound is used to study the effects of sulfur-containing compounds on biological systems. It can be used as a probe to investigate the role of sulfur in various biochemical processes.

Medicine: The compound has potential applications in the development of new pharmaceuticals. Its unique structure and reactivity make it a candidate for the synthesis of novel drug molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to participate in various chemical reactions makes it a versatile building block for the synthesis of a wide range of products.

Mécanisme D'action

The mechanism by which 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid exerts its effects involves its interaction with molecular targets and pathways. The cyano group can act as an electrophile, while the sulfanyl group can participate in nucleophilic reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecules.

Comparaison Avec Des Composés Similaires

Structural and Functional Variations

The compound is compared with structurally analogous RAFT agents differing in the R-group of the trithiocarbonate moiety (Table 1).

Table 1: Structural Comparison of RAFT Agents

| Compound Name (Full IUPAC) | R-Group | Key Functional Groups |

|---|---|---|

| 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid | Dodecyl (C12) | -COOH, -SC(=S)S-C12H25 |

| 4-Cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid (PETTC) | Phenylethyl (C6H5-CH2) | -COOH, -SC(=S)S-C6H5 |

| 4-Cyano-4-(ethylsulfanylthiocarbonyl)sulfanylpentanoic acid (CEP) | Ethyl (C2H5) | -COOH, -SC(=S)S-C2H5 |

| 4-Cyano-4-(thiobenzoylthio)pentanoic acid (Dithiobenzoate derivative) | Phenyl (C6H5) | -COOH, -SC(=S)S-C6H5 |

Key Comparative Properties

a. Solubility and Reactivity

- Dodecyl variant : Hydrophobic, ideal for organic solvents (toluene, THF) but less suitable for aqueous systems without co-solvents.

- Phenylethyl (PETTC) and phenyl (dithiobenzoate): Moderate solubility in polar solvents (DMSO, ethanol) due to aromatic stabilization .

- Ethyl variant (CEP) : Enhanced water compatibility, enabling aqueous RAFT polymerization .

b. Polymerization Control

- Dodecyl variant : Achieves Đ < 1.1 for methacrylates (e.g., poly(isobornyl methacrylate), Đ = 1.07) .

- PETTC: Used for pH-responsive poly(glycerol monomethacrylate) with Đ = 1.15–1.25 .

- CEP: Simplifies synthesis (pseudo first-order kinetics) but may limit control in hydrophobic monomers .

c. End-Group Functionality

All variants retain the -COOH group, enabling post-polymerization modifications (e.g., conjugation with biomolecules) .

d. Thermal Stability

The dodecyl chain enhances thermal stability (decomposition >200°C), critical for high-temperature applications like photoresists . PETTC and dithiobenzoate derivatives show lower stability (<150°C) due to aromatic group sensitivity .

Application-Specific Performance

Table 2: Application Comparison

Activité Biologique

4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid (CAS No. 870196-80-8) is a compound primarily recognized as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent. Its unique structure and properties make it significant in polymer chemistry, particularly in controlling radical polymerizations. This article explores its biological activity, safety profile, and potential applications based on available research findings.

- Molecular Formula : C19H33NO2S3

- Molecular Weight : 403.67 g/mol

- Appearance : Pale yellow to brown crystalline powder

- Purity : Typically >97% (HPLC)

Cytotoxicity and Safety Profile

The safety data for this compound indicate potential cytotoxic effects:

- Acute Toxicity : Harmful if swallowed or inhaled; may cause dizziness and nausea.

- Reproductive Toxicity : Classified as a suspect reproductive hazard.

- Skin and Eye Irritation : May cause irritation upon contact.

| Toxicity Category | Description |

|---|---|

| Acute Toxicity | Harmful if swallowed or inhaled |

| Reproductive Hazard | Suspected reproductive toxicity |

| Skin Irritation | May cause irritation |

Polymerization Applications

The primary biological relevance of this compound lies in its role as a RAFT agent in polymer chemistry. It facilitates the synthesis of well-defined polymers with controlled molecular weights and architectures, which can be functionalized for biomedical applications, including drug delivery systems and tissue engineering scaffolds.

Case Studies

-

RAFT Polymerization Studies

- A study demonstrated the effectiveness of this compound in synthesizing block copolymers with specific functionalities that could be tailored for drug delivery applications. The controlled polymerization allowed for precise tuning of the polymer properties, enhancing their biocompatibility and efficacy in therapeutic contexts.

-

Antimicrobial Activity Evaluation

- Although direct studies on this compound are scarce, related thioester compounds have been tested against various pathogens, showing promising results in inhibiting bacterial growth. This suggests that further investigation into the antimicrobial potential of this compound could yield valuable insights.

Q & A

Q. What are the optimal synthetic routes for preparing 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid, and how can purity be ensured?

The compound is synthesized via reversible addition-fragmentation chain-transfer (RAFT) agent preparation protocols. Key steps include:

- Thiocarbonylthio group incorporation : Reacting dodecanethiol with carbon disulfide under basic conditions to form the dodecylsulfanylthiocarbonyl intermediate.

- Cyano group integration : Coupling the intermediate with cyanoacetic acid derivatives under controlled pH to prevent hydrolysis of the thiocarbonylthio moiety .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) and recrystallization from ethanol/water mixtures to achieve ≥97% purity. Light sensitivity necessitates storage in amber vials at −20°C .

Q. How does this compound function as a RAFT agent in polymerization studies?

The compound acts as a chain-transfer agent (CTA) in RAFT polymerization by:

- Reversible chain transfer : The thiocarbonylthio group mediates equilibrium between active and dormant polymer chains, enabling controlled molecular weight distribution.

- End-group retention : The dodecyl chain enhances solubility in hydrophobic monomers (e.g., styrene, acrylates), while the carboxylic acid group allows post-polymerization functionalization .

- Critical parameters : Monomer-to-CTA ratio (typically 100:1 to 500:1) and initiator choice (e.g., AIBN at 60–70°C) dictate polymer dispersity (Đ < 1.2) .

Q. What analytical methods validate the structural integrity of this RAFT agent?

- NMR spectroscopy : H NMR confirms the dodecyl chain (δ 0.88–1.45 ppm) and thiocarbonylthio group (δ 3.30–3.50 ppm). C NMR identifies the cyano carbon at δ 115–120 ppm .

- Mass spectrometry : High-resolution ESI-MS detects the molecular ion [M−H]⁻ at m/z 402.6 (calculated for CHNOS) .

- FT-IR : Peaks at 2250 cm (C≡N stretch) and 1700 cm (C=O from carboxylic acid) confirm functional groups .

Advanced Research Questions

Q. How can researchers mitigate inconsistencies in molecular weight distributions during RAFT polymerization using this agent?

Common issues arise from:

- Impurities in CTA : Trace oxidants degrade the thiocarbonylthio group. Pre-purification via silica gel chromatography is critical.

- Oxygen inhibition : Degassing monomers and using sealed reaction vessels under inert gas (N/Ar) prevent radical quenching.

- Temperature control : Deviations >±2°C from optimal ranges (e.g., 60–70°C for AIBN) lead to uneven initiation rates and broader Đ .

Q. What mechanistic insights explain the compound’s thermal degradation during polymerization?

- Thermogravimetric analysis (TGA) : Degradation onset at ~150°C involves cleavage of the dodecylsulfanylthiocarbonyl group, releasing volatile sulfur compounds.

- Kinetic studies : Arrhenius parameters (E ≈ 90–110 kJ/mol) derived from isothermal TGA data guide safe operating temperatures .

Q. How does the dodecyl chain length impact polymer self-assembly in block copolymer systems?

Q. What strategies enable post-polymerization modification of RAFT-generated polymers using this agent?

- Carboxylic acid activation : EDC/NHS coupling converts the terminal -COOH group to reactive esters for conjugation with amines (e.g., proteins, fluorescent tags).

- Thiol-ene “click” chemistry : The thiocarbonylthio group undergoes thiol-exchange reactions to introduce functional moieties (e.g., PEG, targeting ligands) .

Methodological Considerations Table

| Parameter | Optimal Range | Impact on Polymer Properties |

|---|---|---|

| [Monomer]/[CTA] | 100:1 – 500:1 | Controls Mn (5–50 kDa) |

| Temperature | 60–70°C | Affects initiator half-life (AIBN: 1–2 hrs) |

| Solvent | Toluene, DMF | Polarity influences Đ and end-group fidelity |

| Purification | Column chromatography | Removes unreacted CTA (retention factor = 0.3–0.5) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.